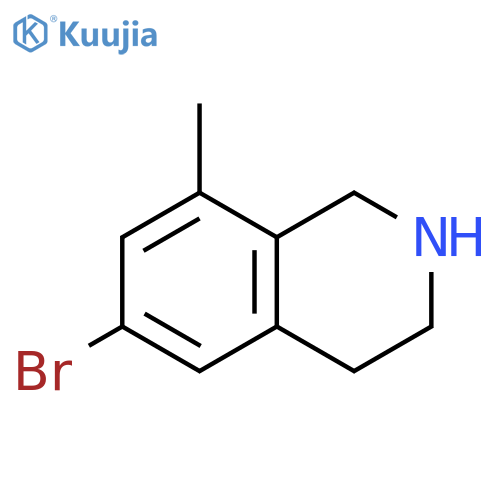Cas no 1375302-92-3 (6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline)

6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-8-methyl-
- 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
-
- インチ: 1S/C10H12BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
- InChIKey: CISXTPCBPUYQGO-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(Br)C=C2C)CCN1
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-150286-2.5g |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 2.5g |
$2912.0 | 2023-06-05 | ||
| Enamine | EN300-150286-0.1g |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 0.1g |
$1307.0 | 2023-06-05 | ||
| Enamine | EN300-150286-500mg |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 500mg |
$1426.0 | 2023-09-27 | ||
| Enamine | EN300-150286-10000mg |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 10000mg |
$6390.0 | 2023-09-27 | ||
| Chemenu | CM562645-1g |
6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-150286-5.0g |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 5g |
$4309.0 | 2023-06-05 | ||
| Enamine | EN300-150286-0.05g |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 0.05g |
$1247.0 | 2023-06-05 | ||
| Enamine | EN300-150286-50mg |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 50mg |
$1247.0 | 2023-09-27 | ||
| Enamine | EN300-150286-1000mg |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 1000mg |
$1485.0 | 2023-09-27 | ||
| Enamine | EN300-150286-100mg |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
1375302-92-3 | 100mg |
$1307.0 | 2023-09-27 |
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Introduction to 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1375302-92-3) and Its Emerging Applications in Chemical Biology
6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, identified by the CAS number 1375302-92-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the tetrahydroisoquinoline (THIQ) class of molecules, which are known for their diverse biological activities and potential applications in drug development. The structural features of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, including the presence of a bromine substituent at the 6-position and a methyl group at the 8-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery due to its prevalence in bioactive natural products and its ability to interact with various biological targets. 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline represents an interesting derivative that has been explored for its pharmacological potential. The bromine atom at the 6-position enhances electrophilicity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This property makes it a versatile building block for constructing more complex molecular architectures.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in many disease pathways. 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline has been investigated as a lead compound in this context. Its ability to modulate PPIs may be attributed to its rigid aromatic core and the presence of electron-withdrawing and electron-donating groups that can interact with specific binding pockets on protein targets. Preliminary studies have suggested that derivatives of this compound exhibit promising activity against certain kinases and transcription factors.
One of the most compelling aspects of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is its potential in the development of therapeutic agents for neurological disorders. Tetrahydroisoquinolines have been implicated in the biosynthesis of alkaloids that exhibit neuroprotective and anti-inflammatory properties. The structural analogs of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline have shown efficacy in preclinical models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The bromine substituent at the 6-position allows for further derivatization to optimize solubility and bioavailability, which are critical factors for drug-like properties.
The synthesis of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the bromine and methyl groups. Advances in catalytic methods have enabled more efficient and scalable syntheses of this compound, facilitating its use in large-scale drug discovery programs. The availability of high-quality synthetic methodologies ensures that researchers can access sufficient quantities of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline for structural optimization and biological evaluation.
Recent studies have also highlighted the role of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline in modulating immune responses. Compounds derived from tetrahydroisoquinolines have been shown to influence immune cell function by interacting with receptors such as G protein-coupled receptors (GPCRs). The unique structural features of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline make it an attractive candidate for developing immunomodulatory therapies. For instance, derivatives of this compound have demonstrated potential in suppressing inflammation and enhancing anti-viral responses in vitro.
The pharmacokinetic profile of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is another critical consideration in its development as a therapeutic agent. Extensive characterization studies have been conducted to evaluate its metabolic stability, distribution kinetics, and excretion pathways. These studies provide valuable insights into how the compound behaves within the body and inform decisions regarding dosing regimens and formulation strategies. Additionally, computational modeling techniques have been employed to predict drug-drug interactions and identify potential liabilities early in the development process.
The future prospects for 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline are promising given its versatility as a pharmacological scaffold. Ongoing research aims to expand its applications by exploring novel synthetic routes and investigating new biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery pipeline for derivatives of this compound. As our understanding of disease mechanisms continues to evolve,the demand for innovative molecular tools like 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline will only grow.
1375302-92-3 (6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline) Related Products
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)




